molecular formula C9H9Cl2NO B7843378 3-Chloro-n-(2-chloroethyl)benzamide CAS No. 15258-03-4

3-Chloro-n-(2-chloroethyl)benzamide

Cat. No.: B7843378
CAS No.: 15258-03-4
M. Wt: 218.08 g/mol
InChI Key: OIEWWFDMRKFKEB-UHFFFAOYSA-N
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Description

3-Chloro-n-(2-chloroethyl)benzamide is a chemical compound that belongs to the class of chlorinated benzamides It is characterized by the presence of a benzamide group with two chlorine atoms attached to the benzene ring and an additional chlorine atom on the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-n-(2-chloroethyl)benzamide typically involves the following steps:

  • Benzamide Formation: The starting material, benzoyl chloride, is reacted with ammonia to form benzamide.

  • Chlorination: The benzamide undergoes chlorination to introduce chlorine atoms at the desired positions on the benzene ring.

  • Ethylamine Addition: The chlorinated benzamide is then reacted with 2-chloroethylamine to introduce the ethylamine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-n-(2-chloroethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can introduce different functional groups onto the benzene ring or ethyl chain.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

3-Chloro-n-(2-chloroethyl)benzamide has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe to study biological systems and molecular interactions.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-Chloro-n-(2-chloroethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Chloro-n-(2-chloroethyl)benzamide is similar to other chlorinated benzamides and ethylamine derivatives. its unique combination of chlorine atoms and the benzamide group sets it apart. Some similar compounds include:

  • Tris(2-chloroethyl)amine: A compound with three chlorine atoms attached to an ethylamine group.

  • 2-Chloroethylamine: An ethylamine derivative with a single chlorine atom.

Properties

IUPAC Name

3-chloro-N-(2-chloroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-4-5-12-9(13)7-2-1-3-8(11)6-7/h1-3,6H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEWWFDMRKFKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295368
Record name 3-chloro-n-(2-chloroethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15258-03-4
Record name NSC101533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-n-(2-chloroethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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